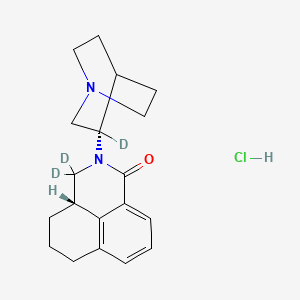
(S,S)-Palonosetron-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palonosetron-d3 (hydrochloride) is a deuterated form of palonosetron hydrochloride, a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The deuterated form, palonosetron-d3, is often used in scientific research to study the pharmacokinetics and metabolism of palonosetron due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palonosetron-d3 (hydrochloride) involves the incorporation of deuterium atoms into the palonosetron molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. The precursor, typically a tetrahydroisoquinoline derivative, undergoes reduction to form the deuterated palonosetron. The reaction is carried out under controlled conditions using a palladium-on-carbon catalyst and deuterium gas in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of palonosetron-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of deuterium gas and palladium-on-carbon catalyst is scaled up, and the reaction is monitored to maintain consistent quality. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Palonosetron-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium-on-carbon and deuterium gas are used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms into the molecule.
Scientific Research Applications
Palonosetron-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of palonosetron in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of palonosetron.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving palonosetron.
Biological Research: Employed in studies related to serotonin receptors and their role in nausea and vomiting.
Medical Research: Used in clinical trials to evaluate the efficacy and safety of palonosetron in different patient populations
Mechanism of Action
Palonosetron-d3 (hydrochloride) exerts its effects by selectively binding to serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, palonosetron prevents the binding of serotonin, a key neurotransmitter involved in the emetic response. This inhibition reduces the occurrence of nausea and vomiting associated with chemotherapy and surgery .
Comparison with Similar Compounds
Palonosetron-d3 (hydrochloride) is compared with other serotonin 5-HT3 receptor antagonists such as ondansetron, granisetron, and dolasetron. Some key differences include:
Binding Affinity: Palonosetron has a higher binding affinity for 5-HT3 receptors compared to other antagonists.
Duration of Action: Palonosetron has a longer duration of action, making it effective for both acute and delayed phases of CINV.
Side Effect Profile: Palonosetron has a lower incidence of side effects such as headache and constipation compared to other 5-HT3 antagonists .
Similar compounds include:
- Ondansetron
- Granisetron
- Dolasetron
- Tropisetron
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, binding affinities, and clinical applications.
Properties
Molecular Formula |
C19H25ClN2O |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |
InChI Key |
OLDRWYVIKMSFFB-RAVRUBKISA-N |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)N3C(=O)C4=CC=CC5=C4[C@@H](C3([2H])[2H])CCC5.Cl |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



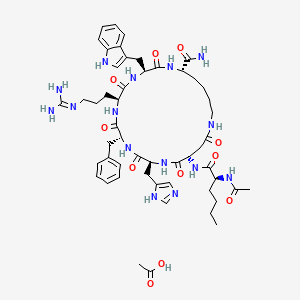
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783309.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)
![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)

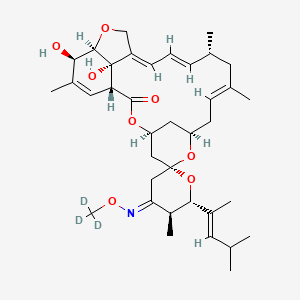
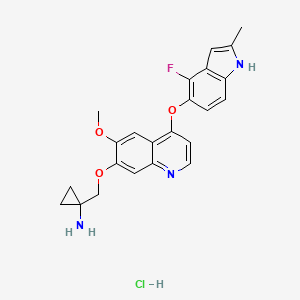
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)
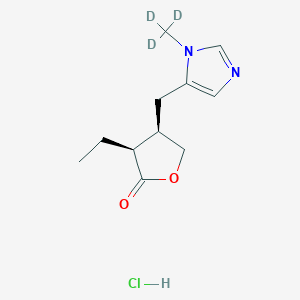
![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)
![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)
